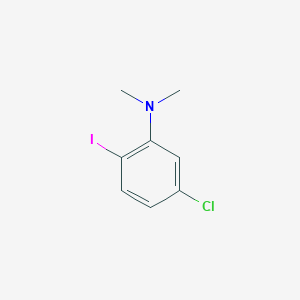

5-Chloro-2-iodo-N,N-dimethylaniline

Description

5-Chloro-2-iodo-N,N-dimethylaniline is a halogenated aromatic amine featuring a benzene ring substituted with chlorine (Cl) at position 5, iodine (I) at position 2, and a dimethylamino (-N(CH₃)₂) group at position 1 (para to iodine). Halogenated anilines are often used in cross-coupling reactions (e.g., Suzuki or Ullmann reactions) due to their reactivity with transition metal catalysts . The iodine substituent, being a heavy halogen, may enhance stability and direct further functionalization, while the chlorine atom contributes to electronic modulation of the aromatic ring .

Properties

Molecular Formula |

C8H9ClIN |

|---|---|

Molecular Weight |

281.52 g/mol |

IUPAC Name |

5-chloro-2-iodo-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9ClIN/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |

InChI Key |

REXPQRPPMBCQKM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-N,N-dimethylaniline typically involves the halogenation of N,N-dimethylaniline. One common method is the iodination of 5-chloro-N,N-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-N,N-dimethylaniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation may produce quinones or other oxidized products.

Scientific Research Applications

5-Chloro-2-iodo-N,N-dimethylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The dimethylamino group may also play a role in its activity by influencing its electronic properties and solubility.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

a. N,N-Dimethylaniline (Parent Compound)

- Structure: No halogen substituents; dimethylamino group at position 1.

- Key Properties : Molecular weight = 121.18 g/mol; used in dye synthesis, polymerization catalysts, and as a precursor for vanillin .

- Reactivity : Undergoes enzymatic N-demethylation (e.g., via chloroperoxidase or cytochrome P-450) with a pH optimum similar to halogenated derivatives .

b. 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS 83732-65-4)

- Structure: Chlorine at position 5, 4-chlorophenoxy group at position 2.

- Key Differences: Replaces iodine with a phenoxy group, reducing steric bulk but introducing oxygen-based electronic effects. Likely used in polymer synthesis (e.g., polyimides) due to ether linkages .

c. p-(5-Fluoro-2,4-dinitrophenylazo)-N,N-dimethylaniline

- Structure : Fluorine and nitro groups enhance UV absorption and fluorescence.

- Applications: Forms chromogenic derivatives for analytical detection of phenols .

Physicochemical and Functional Differences

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : Iodine’s strong electron-withdrawing nature directs electrophilic substitution to meta positions, while chlorine’s moderate electronegativity activates ortho/para positions.

- Steric Hindrance : The bulky iodine atom in this compound may slow reaction kinetics compared to smaller halogens (e.g., Cl or F) .

- Thermal Stability : Halogens increase molecular weight and may enhance thermal stability, making the compound suitable for high-temperature polymer applications .

Biological Activity

5-Chloro-2-iodo-N,N-dimethylaniline (C8H9ClIN) is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the presence of both chlorine and iodine substituents on the benzene ring. The molecular structure can be represented as follows:

- Molecular Formula : C8H9ClIN

- Molecular Weight : 253.62 g/mol

- CAS Number : 125494592

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Antimicrobial Properties : Some studies suggest that compounds with halogenated aniline structures exhibit antimicrobial activity. The presence of chlorine and iodine may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxicity : Research indicates that certain N,N-dimethylaniline derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis.

- Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of N,N-dimethylaniline derivatives, including this compound. These studies often focus on potential carcinogenic effects and organ-specific toxicity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of halogenated anilines, including this compound, against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting that halogenation enhances antimicrobial potency.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 5-Chloro-N,N-dimethylaniline | E. coli | 10 |

| Control | E. coli | 0 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessing the cytotoxicity of various N,N-dimethylaniline derivatives revealed that this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating effective concentration for inducing apoptosis.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| N,N-Dimethylaniline | 50 |

Toxicological Profile

Toxicological evaluations have shown that N,N-dimethylaniline and its derivatives can lead to adverse health effects, including liver and kidney damage, particularly at higher doses. Long-term exposure studies have indicated potential carcinogenic effects linked to spleen sarcomas in rodent models.

Key Findings from Toxicology Studies:

- Carcinogenicity : In two-year studies involving F344/N rats, high doses of N,N-dimethylaniline resulted in increased incidences of splenic sarcomas.

- Genotoxicity : Genetic toxicity assays demonstrated mixed results; while some tests indicated mutagenic potential in specific strains, others did not show significant mutagenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.